
(3-Carbamoylallyl)trimethylammonium
Übersicht
Beschreibung
“(3-Carbamoylallyl)trimethylammonium” (CATMA) is a quaternary ammonium compound that possesses a positively charged nitrogen atom. It is derived from allylamine and further modified through carbamoylation. It is also an impurity of L-Carnitine, which is an essential cofactor of fatty acid metabolism .
Molecular Structure Analysis
The molecular formula of CATMA is C7H15N2O+ . The structure includes a positively charged nitrogen atom, which is part of the trimethylammonium group . The molecule also contains a carbamoylallyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of CATMA include a molecular weight of 143.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The molecule has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 143.118438106 g/mol . The topological polar surface area is 43.1 Ų . The molecule has a formal charge of 1 .
Wissenschaftliche Forschungsanwendungen
Radical Homopolymerization
CATMA is used in the radical homopolymerization of 3- (methacryloylaminopropyl)trimethylammonium chloride (MAPTAC) and its batch copolymerization with nonionized acrylic acid (AA) in aqueous solution . The drift in monomer composition is measured during copolymerization by in situ NMR over a range of initial AA molar fractions and monomer weight fractions up to 0.35 at 50 °C .
Thermal Decomposition
The thermal decomposition behavior of polyacrylamide poly (methacryloyloxyethyl trimethylammonium chloride-acrylamide) (P (DMC-AM)) was studied by means of TG and DSC under nitrogen atmosphere at temperature range of 323.15–823.15 K . The effect of cationicity on thermal stability was discussed .
Wastewater Treatment
CATMA is utilized to synthesize polyelectrolytes with tailor-made properties for a wide range of consumer and industrial applications such as flocculants in wastewater treatments .
Personal Care and Pharmaceutical Products
CATMA is used in the production of personal care and pharmaceutical products .
Oil Exploration
CATMA is widely used in oil exploration .
Printing and Dyeing
Wirkmechanismus
Target of Action
(3-Carbamoylallyl)trimethylammonium is primarily associated with the metabolic processes of fatty acids . It is an impurity of L-Carnitine , which is an essential cofactor of fatty acid metabolism . L-Carnitine is required for the transport of fatty acids through the inner mitochondrial membrane .
Mode of Action
Given its association with l-carnitine, it may be involved in the transport of fatty acids across the inner mitochondrial membrane . This process is crucial for the production of energy in cells.
Biochemical Pathways
(3-Carbamoylallyl)trimethylammonium, as an impurity of L-Carnitine, may influence the biochemical pathways involved in fatty acid metabolism . Fatty acids are transported into the mitochondria, where they undergo beta-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP .
Pharmacokinetics
It is known that l-carnitine, with which it is associated, is synthesized primarily in the liver and kidney . The highest concentrations of L-Carnitine are found in the heart and skeletal muscle .
Result of Action
Its association with l-carnitine suggests that it may play a role in energy production within cells through the metabolism of fatty acids .
Action Environment
The action of (3-Carbamoylallyl)trimethylammonium may be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments. Additionally, it should be stored in a dry, cool place, away from fire sources and oxidizers for stability .
Eigenschaften
IUPAC Name |
[(E)-4-amino-4-oxobut-2-enyl]-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9(2,3)6-4-5-7(8)10/h4-5H,6H2,1-3H3,(H-,8,10)/p+1/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVOOWCVDRGMJL-SNAWJCMRSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC=CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C/C=C/C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N2O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Carbamoylallyl)trimethylammonium | |
CAS RN |
857162-57-3 | |
| Record name | (3-Carbamoylallyl)trimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857162573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-CARBAMOYLALLYL)TRIMETHYLAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX2Y493KZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylpropanoic acid 2-[3-(diisopropylamino)-1-phenylpropyl]-4-formylphenyl ester](/img/structure/B1433667.png)
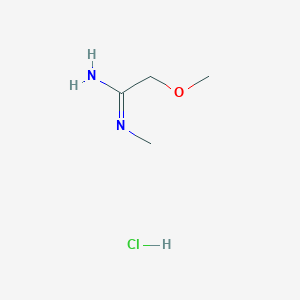
![{4-[(3-Methylphenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1433669.png)
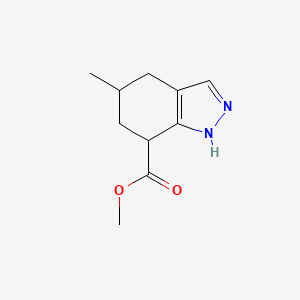
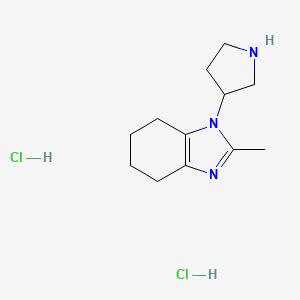
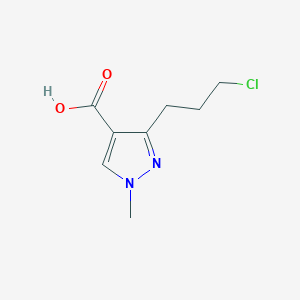
![1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride](/img/structure/B1433675.png)

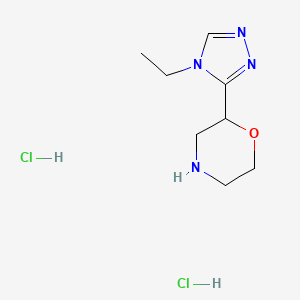
![3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1433680.png)
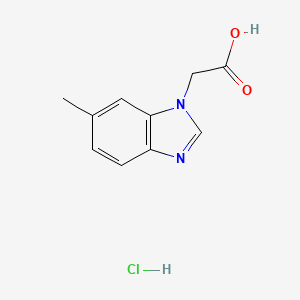
![1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1433682.png)

